1-(2-Fluoro-6-nitrophenyl)ethanone

Description

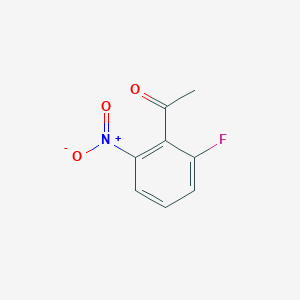

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPQRRQXWHRCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295689 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-22-6 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental physicochemical properties, logical synthetic pathways, and core reactivity profile, which is dictated by the unique electronic interplay of its substituent groups. Furthermore, this guide explores its strategic applications as a versatile building block in medicinal chemistry and drug discovery, contextualized by the importance of fluorinated and nitroaromatic scaffolds. Essential safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. The CAS number for this compound is 1214377-22-6.[1][2]

This compound is a substituted aromatic ketone. The presence of a fluorine atom and a nitro group ortho to each other on the phenyl ring, along with the acetyl group, creates a unique electronic environment that defines its chemical behavior and utility in synthesis.

| Property | Value | Source |

| CAS Number | 1214377-22-6 | [1][2] |

| IUPAC Name | 1-(2-fluoro-6-nitrophenyl)ethan-1-one | |

| Molecular Formula | C₈H₆FNO₃ | [2][3] |

| Molecular Weight | 183.14 g/mol | [2] |

| Monoisotopic Mass | 183.03317 Da | [3] |

| Physical Form | White to yellow powder, crystals, or liquid | |

| Purity | Typically ≥95% | |

| InChI Key | QWPQRRQXWHRCME-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=C(C=CC=C1F)[O-] | [2][3] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable and versatile reactivity, which allows for selective modification at multiple sites on the molecule.

Proposed Synthetic Route: Friedel-Crafts Acylation

A common and efficient method for synthesizing aryl ketones is the Friedel-Crafts acylation. For this specific isomer, the logical starting material would be 1-fluoro-3-nitrobenzene. The reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.

Caption: Proposed synthesis of this compound.

Expert Insight: The directing effects of the substituents on 1-fluoro-3-nitrobenzene are crucial. The nitro group is a strong deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the position ortho to the fluorine and meta to the nitro group (C2 position), which is the most activated and sterically accessible site, leading to the desired product. Careful control of temperature and catalyst stoichiometry is essential to prevent side reactions.

Core Reactivity Profile

The molecule's reactivity is governed by three primary functional regions: the activated aromatic ring, the electrophilic carbonyl carbon of the acetyl group, and the reducible nitro group.

Caption: Diversification potential in medicinal chemistry workflows.

This workflow demonstrates how researchers can leverage the distinct reactive sites to generate a multitude of derivatives. For example, reducing the nitro group first and then performing chemistry on the acetyl group leads to a different set of products than if the order of operations were reversed. This strategic flexibility is paramount in modern drug development. [4]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is based on data for the compound and related chemical structures.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| (Source: Synthonix Corporation via Sigma-Aldrich) | |

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5][6]* Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. [7]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin contact. [5][7]Always inspect gloves before use.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [5][6]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [1][2][5]Store away from incompatible materials such as strong oxidizing agents and strong bases. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

Conclusion

This compound (CAS No. 1214377-22-6) is a strategically important intermediate for chemical synthesis. Its value is derived not from inherent biological activity, but from the versatile and predictable reactivity of its functional groups. The interplay between the activated aromatic ring, the modifiable acetyl group, and the reducible nitro group makes it a powerful scaffold. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable starting point for generating diverse molecular architectures, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

References

- This compound - MySkinRecipes. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwgEP3wmCGx5EMtMp3tddPPEe0WSNIIGk4sXN09RSMj8pG2xTK3Lqe3sw684jQBRy9NuesSZ2eFB5C1o9yqTnmObybD_u315zQQyC00JAzZo1uSLiR43cZFVyxyxioyN7vXvmrWsS6hMxmfkmW57abUTvUtI11kIIWgdG2eIu253aHM2oMbvecFBZGak50I4XyCeYC11VqZYys6aniOw==]

- 1214377-22-6|this compound - BLDpharm. BLDpharm. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Fisher Scientific (4'-Fluoroacetophenone). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC119260050&productDescription=4%27-FLUOROACETOPHENONE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Fisher Scientific (o-Nitroacetophenone). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC128790050&productDescription=O-NITROACETOPHENONE+95%25+5G&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n19702]

- 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67e487]

- CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/cas/400-93-1]

- 1-(2-Fluoro-6-hydroxyphenyl)ethanone - MySkinRecipes. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhfcXnpFoPHbkP_wzZLA0n_Ha0AMGRN-uuuAAyTPyq9THZlEzFdoMt5sIIsh5K17Lsri-CCBKF_oQhkqWPNGjGb3Lr25G0AvkEK3dn1CcUaI9BmQ4nXDCqL8kWtmX1TgR2lNMRNehPpqmZjJPI0vAQkqU-DeOk8TYMWS_KOlazClXGtTPRcdmZ7nfusLVsR16xPa1yk8-lHXHy4g51xAMx7W7VOA==]

- This compound (C8H6FNO3) - PubChemLite. PubChemLite. [URL: https://pubchemlite.org/compound/1-(2-fluoro-6-nitrophenyl)ethanone]

- The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 79110-05-7 | 1-(2-Fluoro-5-nitrophenyl)ethanone - ChemScene. ChemScene. [URL: https://www.chemscene.com/products/1-(2-Fluoro-5-nitrophenyl)ethanone.html]

- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-nitrophenyl-ethanones-for-researchers-and-drug-development-professionals/]

- o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/o-Fluoroacetophenone]

- 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5758509_EN.htm]

- 1-(2,6-Difluoro-3-nitrophenyl)ethanone | C8H5F2NO3 | CID 13853637 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2_6-Difluoro-3-nitrophenyl_ethanone]

- This compound | 1214377-22-6 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67e488]

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.com/]

- 1-(2-Bromo-6-nitrophenyl)ethanone | C8H6BrNO3 | CID 70700943 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Bromo-6-nitrophenyl_ethanone]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1345.pdf]

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1000]

- Applications in drug development - European Pharmaceutical Review. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.

- Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - RSC Publishing. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08266d]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1214377-22-6|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. fishersci.fr [fishersci.fr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary and Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone (CAS No. 1214377-22-6) is a highly functionalized aromatic ketone that serves as a critical intermediate in advanced organic synthesis.[1] Its strategic importance is rooted in the unique electronic landscape of its phenyl ring, which is substituted with three distinct functional groups: an acetyl, a nitro, and a fluorine moiety. The ortho-positioning of the strongly electron-withdrawing nitro and fluoro groups relative to each other creates a molecule with tailored reactivity, making it a valuable building block for complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. We will explore the mechanistic principles that govern its behavior and highlight its applications, particularly as a precursor for active pharmaceutical ingredients (APIs).[1] The strategic placement of the fluorine atom is of particular interest in medicinal chemistry, as it can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its molecular structure. The combination of a polar ketone, a highly polar nitro group, and an electronegative fluorine atom on an aromatic scaffold results in a compound with distinct physical characteristics.

| Property | Value | Source |

| CAS Number | 1214377-22-6 | [1] |

| Molecular Formula | C₈H₆FNO₃ | [1][3] |

| Molecular Weight | 183.14 g/mol | [1][3] |

| Boiling Point (Predicted) | 287.2 ± 20.0 °C at 760 mmHg | [1] |

| Appearance | Typically a solid at room temperature | [4] |

| InChI Key | QWPQRRQXWHRCME-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=C(C=CC=C1F)[O-] | [3] |

Spectroscopic Characterization: An Analytical Framework

Accurate characterization of this compound is essential for its use in synthesis. The following section outlines the expected spectroscopic signatures based on its structure, providing a framework for identity confirmation and purity assessment. Spectroscopic techniques like NMR, IR, and Mass Spectrometry are indispensable tools for chemists to elucidate the structure of compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region will display complex multiplets corresponding to the three protons on the phenyl ring. The aliphatic region will feature a sharp singlet around 2.0-2.5 ppm, integrating to three protons, which is characteristic of the acetyl methyl group (CH₃).

-

¹³C NMR: The carbon NMR spectrum will be more complex. Key signals include the carbonyl carbon (C=O) typically found downfield (>190 ppm), several signals for the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine and adjacent carbons), and a signal for the methyl carbon (CH₃) in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[5]

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹, characteristic of an aromatic ketone.

-

N-O Stretch (Nitro Group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is indicative of the carbon-fluorine bond.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a clear molecular ion peak at an m/z ratio of approximately 183.03, corresponding to the monoisotopic mass of C₈H₆FNO₃.[3]

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the nitro group (M-46).

Caption: Correlation of functional groups to spectroscopic signals.

Synthesis and Manufacturing Workflow

The synthesis of substituted acetophenones like this compound typically relies on established aromatic substitution reactions. A common and industrially scalable method is the Friedel-Crafts acylation of a suitable fluorinated nitrobenzene precursor.[7]

Proposed Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established chemical principles. Optimization of temperature, solvent, and catalyst loading is critical to maximize yield and purity.[7]

-

Reaction Setup: Charge a dry, inert-atmosphere reaction vessel with anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or dichloroethane).

-

Substrate Addition: Cool the suspension (typically to 0 °C) and slowly add 1-fluoro-3-nitrobenzene, the starting material.

-

Acylating Agent: Add acetyl chloride (CH₃COCl) dropwise to the mixture, maintaining the low temperature to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

-

Workup: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Wash sequentially with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the ortho-nitro and ortho-fluoro substituents relative to the acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The nitro and fluoro groups strongly deactivate the ring towards electrophilic substitution but powerfully activate it for nucleophilic attack.[7] The positions ortho and para to the nitro group are the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles.

In this specific isomer, the C4 position (para to the nitro group) and the C2 position (ortho to the nitro group, bearing the fluorine) are highly activated. The fluorine atom is an excellent leaving group in SNAr reactions, making the C2 position a prime target for substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the precise introduction of diverse functional groups.[7]

Caption: Logical flow of reactivity for the title compound.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a strategic precursor in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of pharmaceuticals.[1] The activated ring system allows for the construction of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing another synthetic handle for further functionalization.

-

Scaffold for Bioactive Molecules: Ring-fluorinated compounds are of high interest in drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby improving pharmacokinetic properties.[8] For example, fluorinated nucleoside analogs have shown significant activity against drug-resistant viral strains.[9]

-

Organic Chemistry Research: This compound serves as a model substrate for studying SNAr reaction mechanisms and for developing novel synthetic methodologies.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds provide a strong basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][12]

-

Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or foam for extinction.[13]

References

-

MySkinRecipes. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Available at: [Link]

-

EXAFOR. AF009X Safety Data Sheet. Available at: [Link]

-

PubChemLite. This compound (C8H6FNO3). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-nitrophenol in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

-

ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2'-Fluoroacetophenone in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. Available at: [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available at: [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: [Link]

-

PubChem. 1-(2,6-Difluoro-3-nitrophenyl)ethanone. Available at: [Link]

-

Cheméo. Chemical Properties of 3-Nonen-5-one (CAS 82456-34-6). Available at: [Link]

-

PubMed. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Available at: [Link]

-

PubMed. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

- 4. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

1-(2-Fluoro-6-nitrophenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 1-(2-Fluoro-6-nitrophenyl)ethanone

Abstract

This compound, a substituted acetophenone, represents a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural arrangement, featuring a sterically demanding and electronically influential ortho-substitution pattern, imparts distinct reactivity and makes it a valuable precursor for a range of complex molecular targets. This technical guide provides a comprehensive analysis of its molecular structure, predictive spectroscopic characterization, a validated synthetic protocol, and its strategic application in research and drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's potential.

Introduction and Strategic Significance

This compound (CAS No. 1214377-22-6) is an aromatic ketone with the molecular formula C₈H₆FNO₃.[1][2] Its significance in the chemical sciences is not merely as an intermediate, but as a strategic scaffold. The presence of three distinct functional groups—a ketone, a nitro group, and a fluorine atom—on an aromatic ring provides multiple reaction handles for molecular elaboration.[1]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] Furthermore, the nitro group can be readily reduced to an amine, opening pathways to a vast array of amides, sulfonamides, and other nitrogen-containing heterocycles. The ketone moiety serves as a versatile point for condensation, reduction, or nucleophilic addition reactions. Consequently, this molecule is a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5]

Molecular Structure Analysis

The structure of this compound is defined by the dense packing of functional groups around the phenyl ring. This arrangement is the primary determinant of its chemical behavior.

Core Structural and Electronic Features

The molecule consists of a central benzene ring substituted at positions 1, 2, and 6 with an acetyl group, a fluorine atom, and a nitro group, respectively.

Caption: 2D structure of this compound.

-

Electronic Effects: Both the nitro (-NO₂) group and the fluorine (-F) atom are strongly electron-withdrawing. The nitro group exerts a powerful withdrawing effect through both resonance (mesomeric) and induction, while fluorine's effect is primarily inductive. This dual influence significantly reduces the electron density of the aromatic ring, making it highly electron-deficient. This deactivation has profound implications for its reactivity, particularly towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[6]

-

Steric Hindrance: The placement of the acetyl group between the fluoro and nitro substituents creates significant steric congestion. This can force the acetyl group out of the plane of the aromatic ring, which would disrupt π-orbital overlap and influence the carbonyl group's reactivity and spectroscopic properties.

Synthesis and Self-Validating Protocol

A robust and common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[6] For this compound, a logical precursor would be 1-fluoro-3-nitrobenzene.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and validation of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, where progress and purity are checked at critical stages.

Materials:

-

1-Fluoro-3-nitrobenzene (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Acetyl Chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (2M, aq)

-

Saturated Sodium Bicarbonate (NaHCO₃, aq)

-

Brine (saturated NaCl, aq)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Hexanes/Ethyl Acetate solvent system for TLC

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃. Cool the resulting slurry to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride to the slurry while maintaining the temperature at 0°C. Stir for 15 minutes. Subsequently, add 1-fluoro-3-nitrobenzene dropwise over 30 minutes.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (1-fluoro-3-nitrobenzene) spot and the appearance of a new, lower Rf product spot indicates progression. The reaction is complete when the starting material is consumed.

-

Quenching and Workup: Once complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 2M HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarb wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Final Validation: Confirm the identity and purity of the final product using NMR, IR, and MS analysis, and measure its melting point. A sharp melting point is indicative of high purity.

Spectroscopic Characterization Profile (Predictive Analysis)

While experimental data should always be the final arbiter, the spectroscopic profile of this compound can be reliably predicted based on its structure. This predictive approach is a cornerstone of structural elucidation in organic chemistry.[7]

| Property | Predicted Value / Observation | Rationale |

| Molecular Weight | 183.14 g/mol | Based on the molecular formula C₈H₆FNO₃.[1] |

| Physical Form | White to yellow powder or crystals | Typical for substituted acetophenones of this molecular weight.[2] |

| Boiling Point | ~287 °C | High boiling point due to polarity and molecular weight.[1] |

| ¹H NMR | Aromatic (3H): δ 7.5-8.2 ppm, complex multiplets. Methyl (3H): δ ~2.6 ppm, singlet. | Aromatic protons are deshielded by electron-withdrawing groups. The methyl protons are a singlet as there are no adjacent protons. |

| ¹³C NMR | Carbonyl (C=O): δ ~195 ppm. Aromatic: δ 120-160 ppm. Methyl (CH₃): δ ~28-30 ppm. | The carbonyl carbon is characteristic. Aromatic carbons show a wide range, with C-F and C-NO₂ being highly deshielded. |

| IR Spectroscopy | C=O stretch: ~1700 cm⁻¹. N-O stretch: ~1530 & 1350 cm⁻¹. C-F stretch: ~1250 cm⁻¹. | The C=O frequency is typical for an aromatic ketone. Strong, characteristic absorbances for the nitro group are expected.[8] |

| Mass Spec (EI) | M⁺ peak at m/z = 183. | Corresponds to the molecular weight. |

| Mass Spec (ESI) | Predicted adducts: [M+H]⁺ at 184.04, [M+Na]⁺ at 206.02. | Common adducts observed in electrospray ionization mass spectrometry.[9] |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its versatile reactivity, which allows it to serve as a launchpad for more complex molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to a strongly activating nitro group, making it an excellent leaving group in SNAr reactions. This allows for the facile introduction of O-, N-, and S-based nucleophiles at the C2 position, a key strategy for building libraries of drug-like molecules.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., H₂/Pd-C, SnCl₂). This resulting amine is a critical functional group for forming amides, sulfonamides, or for use in cyclization reactions to generate heterocyclic scaffolds.

-

Modification of the Acetyl Group: The ketone offers a plethora of synthetic options. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used as an electrophile in aldol or similar condensation reactions to build carbon-carbon bonds.

These reaction pathways illustrate how the compound serves as a trifunctional scaffold, enabling chemists to explore chemical space efficiently in the pursuit of novel bioactive agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed molecular tool. Its structural and electronic properties are finely tuned for synthetic utility, offering multiple, predictable pathways for chemical modification. The protocols and analyses presented in this guide underscore its importance and provide a framework for its effective use in research and development, particularly in the demanding field of medicinal chemistry. By understanding the causality behind its reactivity and employing self-validating synthetic methods, researchers can fully exploit the potential of this versatile building block.

References

- MySkinRecipes. 1-(2-Fluoro-6-hydroxyphenyl)ethanone.

- MySkinRecipes. This compound.

- ChemScene. 1-(2-Fluoro-5-nitrophenyl)ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation.

- CymitQuimica. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.

- BLDpharm. This compound.

- PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one.

- ChemicalBook. 1-(5-fluoro-2-nitrophenyl)ethanone | 2250-48-8.

- PubChemLite. This compound (C8H6FNO3).

- Sigma-Aldrich. This compound | 1214377-22-6.

-

Perrone S, Vitale P, Panella L, Tolomeo M, Scilimati A. Current and emerging applications of fluorine in medicinal chemistry. Future Med Chem. 2017. Available from: [Link]

- McMahon, R. J. et al. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

University of Colorado Boulder. Spectroscopy Problems. Available from: [Link]

- Gouverneur V, Müller K, editors. Fluorine in pharmaceutical and medicinal chemistry: from biophysical aspects to clinical applications. London: Imperial College Press; 2012.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1214377-22-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 5. 1-(2-Fluoro-6-hydroxyphenyl)ethanone [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-fluoro-6-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The document explores the chemical principles, experimental protocols, and analytical characterization of this compound. Primary focus is given to a proposed pathway involving Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. An alternative multi-step synthetic approach is also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this versatile building block.

Introduction and Significance

This compound (CAS No. 1214377-22-6) is a substituted acetophenone derivative whose structural features—a fluorine atom and a nitro group ortho to the acetyl moiety—make it a valuable intermediate in organic synthesis. The presence of these functional groups provides multiple reaction sites for further molecular elaboration, rendering it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acetyl group, opening avenues for diverse chemical transformations.

The strategic placement of the substituents makes this molecule a unique building block. For instance, the nitro group can be reduced to an amine, which can then be derivatized to form a wide range of amides, ureas, and sulfonamides. The fluorine atom can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The ketone functionality itself is a handle for numerous transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Given its potential utility, a reliable and efficient synthesis of this compound is of considerable interest. This guide provides a detailed exploration of plausible and chemically sound synthetic strategies.

Proposed Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The most direct and regioselective approach to the synthesis of this compound is arguably through the Directed ortho-Metalation (DoM) of 1-fluoro-3-nitrobenzene. The fluorine atom, despite being a deactivating group in classical electrophilic aromatic substitution, is a well-established ortho-directing group in metalation reactions. This is attributed to its ability to coordinate with the lithium reagent and to stabilize the resulting ortho-lithiated species through inductive effects.

The general principle of DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[2] The resulting aryllithium intermediate can then be trapped by a suitable electrophile to introduce a new substituent at the ortho position with high regioselectivity.

dot digraph "Directed_ortho_Metalation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="1-Fluoro-3-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="ortho-Lithiated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="1. LDA or s-BuLi, THF, -78 °C\n(Deprotonation)"]; Intermediate -> Product [label="2. N,N-dimethylacetamide or\nAcetyl Chloride (Electrophilic Quench)"]; } केंद्रीकृत ऑर्थो-मेटलेशन पाथवे का आरेख।

Mechanistic Rationale

The fluorine atom in 1-fluoro-3-nitrobenzene directs the lithiation to the C2 position. The strong electron-withdrawing nitro group at the C3 position further increases the acidity of the C2 proton, facilitating its abstraction by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium. The use of a strong, hindered base is crucial to prevent nucleophilic attack on the electron-deficient aromatic ring.

Once the ortho-lithiated intermediate is formed, it is a potent nucleophile. Quenching this intermediate with an appropriate acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, introduces the acetyl group at the C2 position, yielding the desired product.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established principles of Directed ortho-Metalation.

Materials:

-

1-Fluoro-3-nitrobenzene (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.2 eq), freshly prepared or commercial solution

-

Anhydrous tetrahydrofuran (THF)

-

N,N-dimethylacetamide (1.5 eq) or Acetyl Chloride (1.2 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Formation of Lithiated Species: 1-Fluoro-3-nitrobenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask. A solution of LDA (1.2 eq) in THF is then added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.

-

Electrophilic Quench: N,N-dimethylacetamide (1.5 eq) or acetyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then gradually warmed to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Table 1: Proposed Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 1-Fluoro-3-nitrobenzene | Commercially available precursor. |

| Base | LDA or s-BuLi | Strong, non-nucleophilic base for deprotonation. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for organolithium reactions. |

| Temperature | -78 °C | To maintain the stability of the lithiated intermediate. |

| Electrophile | N,N-dimethylacetamide/Acetyl Chloride | Source of the acetyl group. |

| Quenching Agent | Saturated aq. NH₄Cl | To protonate any remaining organolithium species. |

Alternative Multi-Step Synthesis Pathway

An alternative to the DoM approach is a multi-step synthesis that builds the desired substitution pattern sequentially. One plausible route begins with a readily available substituted aniline.

dot digraph "Alternative_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="2-Fluoro-6-nitroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Iodide [label="2-Fluoro-1-iodo-3-nitrobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Diazonium [label="1. NaNO₂, H₂SO₄\n(Diazotization)"]; Diazonium -> Iodide [label="2. KI\n(Sandmeyer Reaction)"]; Iodide -> Product [label="3. Acetylating agent, Pd catalyst\n(Cross-Coupling)"]; } वैकल्पिक बहु-चरणीय संश्लेषण मार्ग का आरेख।

Rationale and Key Steps

-

Diazotization of 2-Fluoro-6-nitroaniline: The synthesis commences with the diazotization of 2-fluoro-6-nitroaniline using sodium nitrite in the presence of a strong acid like sulfuric acid. This generates a reactive diazonium salt intermediate.

-

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with potassium iodide to replace the diazonium group with an iodine atom, yielding 2-fluoro-1-iodo-3-nitrobenzene.

-

Palladium-Catalyzed Cross-Coupling: The resulting aryl iodide can then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent (e.g., an acetyl stannane or acetyl boronic acid derivative) to introduce the acetyl group and form the final product.

While this pathway is longer, it avoids the use of highly reactive organolithium reagents and may be more amenable to certain laboratory settings.

Characterization of this compound (Predicted)

As of the date of this publication, a complete set of publicly available, peer-reviewed spectroscopic data for this compound is limited. However, based on the known effects of the substituents and data from structurally similar compounds, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ ~7.8-8.2 (m, 2H, Ar-H), ~7.5-7.7 (m, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃) | Aromatic protons will be in the downfield region, showing complex splitting patterns due to fluorine and proton-proton coupling. The methyl protons of the acetyl group will appear as a singlet. |

| ¹³C NMR | δ ~195-200 (C=O), ~150-155 (C-F), ~145-150 (C-NO₂), ~120-135 (Ar-C), ~25-30 (-CH₃) | The carbonyl carbon will be significantly downfield. The carbon attached to fluorine will show a large C-F coupling constant. |

| IR (cm⁻¹) | ~1700-1720 (C=O stretch), ~1520-1550 and ~1340-1360 (asymmetric and symmetric NO₂ stretch) | Strong absorption bands characteristic of the ketone and nitro functional groups are expected. |

| Mass Spec (EI) | M⁺ at m/z = 183.03 | The molecular ion peak corresponding to the molecular weight of the compound. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be toxic and an irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the proposed syntheses, particularly organolithium reagents, are highly reactive and pyrophoric and require handling under an inert atmosphere by trained personnel.

Conclusion

The synthesis of this compound presents an interesting challenge in regioselective aromatic substitution. While direct Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene is likely to be low-yielding due to the deactivating nature of the nitro group, a Directed ortho-Metalation strategy offers a plausible and highly regioselective alternative. The multi-step pathway provides another viable, albeit longer, route. The protocols and data presented in this guide are intended to provide a strong foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. Process for producing pyrrole compound. US8822694B2.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DoM). Available at: [Link]

-

ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available at: [Link]

- Google Patents. A kind of preparation method of 3-bromo-2-fluoronitrobenzene. CN110305018A.

Sources

1-(2-Fluoro-6-nitrophenyl)ethanone spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-6-nitrophenyl)ethanone

Introduction

This compound (CAS No. 1214377-22-6) is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₈H₆FNO₃ and a molecular weight of 183.14 g/mol , its structure incorporates three distinct functional groups on a benzene ring: an acetyl group, a nitro group, and a fluorine atom.[2] This unique substitution pattern, particularly the ortho-positioning of all three groups, creates a sterically hindered and electronically complex environment. Such compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents, where precise structural confirmation is paramount.[3]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The narrative emphasizes the causality behind spectral features, offering field-proven insights for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms. The strong electron-withdrawing effects of the nitro and acetyl groups, combined with the electronegativity of the fluorine atom, significantly influence the chemical shifts of the aromatic protons.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.0 - 8.2 | Triplet (t) | JHH ≈ 8.0 | H-4 |

| ~ 7.8 - 7.9 | Doublet of doublets (dd) | JHH ≈ 8.0, JHF ≈ 5.0 | H-3 |

| ~ 7.6 - 7.7 | Doublet of doublets (dd) | JHH ≈ 8.0, JHF ≈ 9.0 | H-5 |

| ~ 2.65 | Doublet (d) | ⁵JHF ≈ 4-5 | -COCH₃ |

Expertise & Causality:

-

Aromatic Protons: The three aromatic protons appear in the deshielded region of the spectrum, as expected. The proton at the H-4 position, situated between two electron-withdrawing groups (para to the nitro group and meta to the acetyl and fluoro groups), is expected to be the most downfield. It appears as a triplet due to coupling with its two neighbors, H-3 and H-5.

-

Fluorine Coupling: A key diagnostic feature is the coupling of protons to the fluorine atom. The H-3 and H-5 protons will exhibit coupling to fluorine, resulting in more complex splitting patterns (doublet of doublets). The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei; ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF).

-

Through-Space Coupling: The methyl protons of the acetyl group show a small coupling to the ortho-fluorine atom (⁵JHF). This is a classic example of through-space coupling, where the interaction occurs due to the spatial proximity of the atoms, forced by the s-trans conformation of the acetyl group, rather than through the bonding network.[4] This feature is a powerful confirmation of the ortho-fluoroacetophenone scaffold.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct evidence of the carbon framework and the influence of substituents.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~ 195 - 200 | Doublet (d), J ≈ 4-6 | C =O |

| ~ 158 - 162 | Doublet (d), J ≈ 250-260 | C -F |

| ~ 138 - 142 | Singlet (s) | C -NO₂ |

| ~ 135 - 138 | Doublet (d), J ≈ 2-4 | C -COCH₃ |

| ~ 130 - 133 | Singlet (s) | C -4 |

| ~ 125 - 128 | Doublet (d), J ≈ 15-20 | C -5 |

| ~ 120 - 123 | Doublet (d), J ≈ 3-5 | C -3 |

| ~ 30 - 32 | Doublet (d), J ≈ 3-5 | -COC H₃ |

Expertise & Causality:

-

Carbonyl Carbon: The ketone carbonyl carbon appears significantly downfield (>195 ppm), which is characteristic for this functional group.[5]

-

Carbon-Fluorine Coupling: The most defining feature of the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-2), typically around 250 Hz.[6] This results in a prominent doublet for the C-2 signal. Other nearby carbons (C-1, C-3, C-5, and even the acetyl carbons) will also show smaller couplings to fluorine (²JCF, ³JCF, etc.), providing irrefutable evidence for the substitution pattern.[4]

-

Substituent Effects: The electron-withdrawing nitro and acetyl groups cause a downfield shift for the carbons they are attached to (C-6 and C-1, respectively). The C-F carbon (C-2) is also significantly downfield due to the electronegativity of fluorine.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-1024 or more, as ¹³C is an insensitive nucleus.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.[7] The spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 1710 - 1690 | Strong, Sharp | C=O Stretch (Aromatic Ketone) |

| ~ 1540 - 1520 | Strong | NO₂ Asymmetric Stretch |

| ~ 1360 - 1340 | Strong | NO₂ Symmetric Stretch |

| ~ 1250 - 1100 | Strong | C-F Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600 - 1580 | Medium-Weak | Aromatic C=C Stretch |

Trustworthiness & Self-Validation: The presence of three distinct and strong absorption bands in the functional group region provides a reliable fingerprint for this molecule. The sharp carbonyl peak around 1700 cm⁻¹ confirms the ketone.[8] The two intense peaks characteristic of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) are unambiguous.[9] Finally, a strong band in the 1250-1100 cm⁻¹ region confirms the C-F bond. The simultaneous presence of all these bands provides a high degree of confidence in the compound's identity, corroborating the findings from NMR.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[10] For this compound, electron ionization (EI) is a common method.

Table 4: Expected Key Ions in EI-MS

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 183 | [M]⁺˙ (Molecular Ion) | [C₈H₆FNO₃]⁺˙ |

| 168 | [M - CH₃]⁺ | [C₇H₃FNO₃]⁺ |

| 140 | [M - CH₃CO]⁺ | [C₆H₃FNO₂]⁺ |

| 137 | [M - NO₂]⁺ | [C₈H₆FO]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |

Authoritative Grounding & Fragmentation Logic: The molecular ion peak [M]⁺˙ at m/z 183 directly confirms the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments:

-

α-Cleavage: The most common initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

-

Loss of a methyl radical (•CH₃, 15 Da) results in the stable acylium ion at m/z 168.

-

Loss of the substituted phenyl radical results in the highly abundant acylium ion [CH₃CO]⁺ at m/z 43, a hallmark of methyl ketones.

-

-

Loss of Substituents: The nitro group can be lost as a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 137.

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled to a Gas Chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: Inject a dilute solution of the compound (e.g., in dichloromethane or ethyl acetate) into the GC. The GC will separate the compound from the solvent and introduce it into the MS source.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₈H₆FNO₃.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. No single technique provides the complete picture, but together they create an unassailable structural proof.

-

MS confirms the elemental formula via the molecular weight.

-

IR confirms the presence of the required functional groups (C=O, NO₂, C-F).

-

¹³C NMR confirms the number of unique carbons and the critical C-F connectivity.

-

¹H NMR confirms the substitution pattern on the aromatic ring and, through through-space coupling, verifies the ortho-relationship between the acetyl and fluoro groups.

This integrated approach ensures the highest level of scientific integrity, providing researchers with the confidence needed to carry their work forward from synthesis to application.

References

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cram. (n.d.). Ft-Ir Spectroscopic Analysis Essay. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone. Retrieved from [Link]

-

YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

Sources

- 1. 1214377-22-6|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 9. Ft-Ir Spectroscopic Analysis Essay - 2780 Words | Cram [cram.com]

- 10. youtube.com [youtube.com]

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Ketones

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone

In the landscape of modern medicinal chemistry and organic synthesis, molecules that offer precise reactivity and structural control are of paramount importance. This compound (CAS No. 1214377-22-6) emerges as a significant building block within this context.[1][2] As a trifunctional aromatic compound, featuring an acetyl, a nitro, and a fluoro group, it presents a unique chemical profile. The strategic placement of these groups—particularly the ortho-positioning of the strongly electron-withdrawing nitro group and the electronegative fluorine atom—creates a highly activated system for specific chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the bedrock of its application. The data presented below has been consolidated from various chemical suppliers and databases to provide a robust profile of this compound.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are often predicted through computational models.

| Property | Value | Source(s) |

| CAS Number | 1214377-22-6 | [1][2] |

| Molecular Formula | C₈H₆FNO₃ | [1][3] |

| Molecular Weight | 183.14 g/mol | [1][3] |

| Appearance | Expected to be a pale yellow to yellow solid/crystal | [4][5] |

| Boiling Point | 287.2 ± 20.0 °C (Predicted) | [1] |

| Melting Point | 50 - 54 °C (for the related isomer 2'-Fluoro-5'-nitroacetophenone) | [5] |

| Storage | Store at room temperature in a dry, sealed container | [1][2] |

Spectroscopic Signature

Spectroscopic analysis is crucial for the unambiguous identification and quality control of the compound. While specific spectra for this exact isomer are not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic features.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption peak around 1700 cm⁻¹ would indicate the C=O stretch of the ketone. Strong, distinct peaks around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and a C-F stretching vibration would be observed in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would provide clear information about the substitution pattern. A singlet integrating to 3 protons would be expected for the acetyl group (CH₃) around δ 2.5-2.7 ppm. The three protons on the aromatic ring would appear in the δ 7.5-8.5 ppm region, with their specific chemical shifts and coupling patterns (doublets, triplets) being dictated by the electronic effects of the adjacent fluoro and nitro groups.

-

¹³C NMR : The carbon NMR would show eight distinct signals. The carbonyl carbon of the ketone would be significantly downfield, expected around δ 190-200 ppm. The methyl carbon would be upfield, around δ 25-30 ppm. The six aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 183.03.[3] Common fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), providing further structural confirmation.

Section 2: Synthesis and Chemical Reactivity

The utility of this compound stems directly from its designed reactivity, which is dominated by the interplay of its functional groups.

Synthesis Pathway

While multiple synthetic routes are possible, a common and logical approach for preparing such acetophenones is through Friedel-Crafts acylation . This involves reacting a suitable precursor, such as 1-fluoro-3-nitrobenzene, with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7] The directing effects of the fluoro and nitro groups guide the acylation to the desired position.

Caption: A representative Friedel-Crafts acylation workflow for synthesizing the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of its electronic architecture:

-

Activation : The nitro (NO₂) and acetyl (COCH₃) groups are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, making it electrophilic and vulnerable to attack by nucleophiles.

-

Leaving Group : The fluorine atom is an excellent leaving group for SNAr reactions. Although it is the most electronegative halogen, its small size and the strength of the C-F bond are overcome by the powerful stabilization of the intermediate. The rate-determining step in SNAr is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly enhances the electrophilicity of the carbon to which it is attached.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

This predictable reactivity makes the compound an ideal starting material for introducing a wide array of functionalities (e.g., amines, alkoxides, thiolates) by displacing the fluoride ion, serving as a linchpin in the synthesis of more complex molecules.

Section 3: Applications in Drug Development and Research

The structural motifs present in this compound are frequently found in biologically active molecules. Its utility as a synthetic intermediate is therefore significant.

-

Pharmaceutical Scaffolding : It serves as a key intermediate for building more complex active pharmaceutical ingredients (APIs).[1][5][10] The subsequent modification of the nitro and acetyl groups, after an initial SNAr reaction, allows for the construction of diverse molecular scaffolds.

-

Anti-Cancer and Anti-Inflammatory Agents : Related fluoro-nitro acetophenones are used in the synthesis of novel anti-cancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine, a common pharmacophore.

-

Antiviral Research : Fluorinated nucleoside analogs are a cornerstone of antiviral therapy.[11] The synthesis of novel carbocyclic nucleosides, which can be active against drug-resistant viral strains like HBV, often relies on fluorinated building blocks to modulate biological activity and binding interactions.[12]

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential. The safety profile is inferred from data on closely related compounds.

-

Hazards : The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][13]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

First Aid :

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][15]

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound. They are intended for use by trained professionals in a controlled laboratory setting.

Protocol 5.1: Representative Synthesis via Friedel-Crafts Acylation

Objective : To synthesize this compound from 1-fluoro-3-nitrobenzene.

Materials :

-

1-fluoro-3-nitrobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure :

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension : Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation : Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃. Allow the mixture to stir for 15-20 minutes at 0 °C.

-

Aromatic Addition : Dissolve 1-fluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

-

Validation : Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 1.2.

Protocol 5.2: Spectroscopic Characterization

Objective : To confirm the structure and purity of the synthesized product.

Methodology :

-

¹H and ¹³C NMR : Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube and acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy : Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., DCM) and casting a thin film on a salt plate (NaCl or KBr) or by preparing a KBr pellet. Analyze using an FTIR spectrometer.

-

Mass Spectrometry : Dissolve a small sample in a volatile solvent (e.g., methanol or acetonitrile) and analyze using a mass spectrometer, employing an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

References

-

Dakota Ingredients. The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. [Link]

-

Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

-

NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

-

MySkinRecipes. This compound. [Link]

-

YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone. [Link]

-

PubChemLite. This compound (C8H6FNO3). [Link]

-

OUCI. Henry reaction of fluorinated nitro compounds. [Link]

-

National Institutes of Health. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). [Link]

-

ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-